1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
Overview
Description
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have a wide range of biological activities . They interact with various targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids are known to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
Preparation Methods
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine involves several steps. One common method includes the nitration of 4-ethylsulfonylphenylpyrrolidine followed by purification processes to isolate the desired product . Industrial production methods often involve large-scale nitration reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.
Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is widely used in scientific research, including:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine can be compared with other similar compounds, such as:
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-[4-(Ethylsulfonyl)-2-aminophenyl]pyrrolidine: This compound has an amino group instead of a nitro group, which significantly alters its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research and industry.
Biological Activity
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a pyrrolidine derivative with potential biological activities that have garnered interest in pharmacological research. This compound's structure features a pyrrolidine ring substituted with a nitrophenyl and an ethylsulfonyl group, which may contribute to its biological properties. This article aims to explore the biological activity of this compound through various studies, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. For instance, derivatives with similar structures have demonstrated significant inhibitory effects against E. coli and S. aureus .
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
This compound | E. coli | TBD |
Similar Pyrrolidine Derivative | S. aureus | 11 |
Anticancer Activity
Research indicates that pyrrolidine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Case Study : A study involving pyrrolidine derivatives showed that certain compounds could inhibit the proliferation of cancer cell lines through the modulation of apoptotic pathways .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Pyrrolidine Derivative A | MCF-7 (Breast Cancer) | TBD |
Pyrrolidine Derivative B | HeLa (Cervical Cancer) | TBD |
Other Pharmacological Activities
Pyrrolidine derivatives have also been investigated for additional biological activities such as anti-inflammatory and anticonvulsant effects.
- Anti-inflammatory Activity : Some studies suggest that these compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines .
- Cholinesterase Inhibition : Certain pyrrolidine derivatives have been identified as potential cholinesterase inhibitors, which are valuable in treating neurodegenerative diseases like Alzheimer's .
Research Findings Summary
Recent research has highlighted the diverse biological activities of pyrrolidine derivatives, including:
- Antimicrobial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Induction of apoptosis in various cancer cell lines.
- Anti-inflammatory and Neuroprotective Effects : Potential applications in treating inflammatory conditions and neurodegenerative diseases.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-19(17,18)10-5-6-11(12(9-10)14(15)16)13-7-3-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNTANAAFVGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249080 | |
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-31-9 | |
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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